4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide)

Catalog No.
S8010982
CAS No.
M.F
C13H14N2O2
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide)

Product Name

4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide)

IUPAC Name

1-oxido-4-[3-(1-oxidopyridin-1-ium-4-yl)propyl]pyridin-1-ium

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C13H14N2O2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11H,1-3H2

InChI Key

GNJOFEAHBYONMJ-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC=C1CCCC2=CC=[N+](C=C2)[O-])[O-]

Canonical SMILES

C1=C[N+](=CC=C1CCCC2=CC=[N+](C=C2)[O-])[O-]

4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) is a chemical compound with the molecular formula C13H14N2O2C_{13}H_{14}N_{2}O_{2}. This compound features two pyridine 1-oxide moieties linked by a propane-1,3-diyl group. The presence of the pyridine 1-oxide groups imparts unique chemical properties, particularly in coordination chemistry and biological interactions. Its structure allows for potential applications in various fields, including medicinal chemistry and materials science.

Due to its functional groups. Notably, the pyridine 1-oxide can undergo oxidation and coordination with metal ions. For instance, when treated with transition metals, it can form metal complexes that exhibit varied catalytic activities. Additionally, the compound can engage in nucleophilic substitutions or electrophilic additions depending on the reaction conditions and reagents involved .

Research indicates that 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and for its ability to interact with DNA structures such as G-quadruplexes and i-motifs. These interactions suggest that the compound may play a role in regulating gene expression and could be explored for therapeutic applications in cancer treatment .

  • Formation of Pyridine 1-Oxide: Pyridine is treated with peracids to generate pyridine 1-oxide.
  • Coupling Reaction: The pyridine 1-oxide is then reacted with a suitable coupling agent to form the bis(pyridine 1-oxide) structure.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

The unique properties of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) make it suitable for various applications:

  • Catalysis: It can serve as a ligand in metal-catalyzed reactions.
  • Pharmaceuticals: Due to its biological activity, it may be developed into drugs targeting specific diseases.
  • Materials Science: Its ability to form complexes can be utilized in creating new materials with tailored properties .

Studies have demonstrated that 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) interacts with nucleic acids and proteins. For example, its affinity for G-quadruplex DNA structures has been characterized using spectroscopic techniques such as circular dichroism and fluorescence spectroscopy. These interactions are crucial for understanding its potential as a therapeutic agent targeting genetic material .

Several compounds share structural similarities with 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide). These include:

Compound NameStructure FeaturesUnique Aspects
4,4'-(Ethane-1,2-diyl)bis(pyridine 1-oxide)Shorter aliphatic linkerMay exhibit different binding affinities
4,4'-BipyridineContains two pyridine rings without oxidesKnown for strong coordination properties
Bis(4-pyridine 1-oxide)propaneSimilar backbone but different substitutionVariability in biological activity

The uniqueness of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) lies in its specific linkage and the dual presence of pyridine oxides which enhance its reactivity and biological interactions compared to similar compounds .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

230.105527694 g/mol

Monoisotopic Mass

230.105527694 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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